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Introduction

The SRC (Sarcoma) gene family comprises non-receptor tyrosine kinases that are pivotal in

regulating a multitude of cellular processes, including proliferation, differentiation, survival, and

motility. The family includes the cellular proto-oncogene, c-Src, and its viral oncogene

counterpart, v-Src, originally identified in the Rous sarcoma virus (RSV).[1][2] Overexpression

and/or hyperactivity of Src kinases are frequently observed in various human cancers,

correlating with tumor progression, metastasis, and poor prognosis.[1][3] Consequently,

accurate quantification of SRC gene expression is crucial for basic research, drug discovery,

and clinical diagnostics.

It is important to distinguish between the SRC gene and "RR-SRC". The latter refers to a

peptide substrate (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) used in kinase assays

to measure the enzymatic activity of tyrosine kinases like Src. This document focuses on the

quantification of SRC gene expression at the mRNA level using quantitative Polymerase Chain

Reaction (qPCR).

Quantitative PCR, also known as real-time PCR, is a highly sensitive and specific technique for

measuring the abundance of a target nucleic acid sequence in a sample.[4] The method relies

on the detection of a fluorescent signal that is proportional to the amount of amplified product in

each cycle. By monitoring the fluorescence in real-time, one can determine the starting quantity

of the target mRNA.[5]

Principle of the Assay
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This protocol utilizes a two-step reverse transcription qPCR (RT-qPCR) approach with SYBR

Green-based detection.[6]

Reverse Transcription: Total RNA is first isolated from the experimental samples. This RNA is

then used as a template for reverse transcriptase to synthesize complementary DNA

(cDNA).[5]

qPCR Amplification: The generated cDNA serves as the template for the qPCR reaction. A

thermostable DNA polymerase amplifies the target SRC sequence using specific forward

and reverse primers. The SYBR Green dye intercalates with the double-stranded DNA as it

is amplified, emitting a fluorescent signal upon binding.

Quantification: The cycle at which the fluorescence signal crosses a predetermined threshold

is known as the quantification cycle (Cq), formerly Ct.[4] The Cq value is inversely

proportional to the initial amount of target template. By normalizing the Cq value of the SRC

gene to that of a stably expressed reference (housekeeping) gene, the relative expression of

SRC can be accurately determined.[7]

Experimental Protocols
I. RNA Isolation
High-quality, intact RNA is essential for accurate gene expression analysis.

Materials:

Cells or tissue samples

TRIzol™ Reagent or equivalent phase-separation RNA extraction reagent

Chloroform

Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water
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RNase-free tubes and pipette tips

Protocol:

Sample Homogenization:

Adherent Cells: Lyse cells directly in the culture dish by adding 1 mL of TRIzol™ per 10

cm² of culture plate area. Pass the cell lysate several times through a pipette to form a

homogeneous lysate.

Suspension Cells: Pellet cells by centrifugation, discard the supernatant, and lyse the cells

in TRIzol™ by repetitive pipetting. Use 1 mL of TRIzol™ per 5-10 x 10⁶ cells.

Tissues: Homogenize tissue samples in TRIzol™ (1 mL per 50-100 mg of tissue) using a

homogenizer.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

RNA remains exclusively in the aqueous phase.

RNA Precipitation:

Transfer the aqueous phase to a fresh tube.

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1

mL of TRIzol™ used.

Incubate samples at room temperature for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like

pellet on the side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ used.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly

decrease its solubility.

Dissolve the RNA in an appropriate volume of nuclease-free water by passing the solution

up and down a pipette and incubating for 10 minutes at 55-60°C.

Quantification and Quality Control:

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an

Agilent Bioanalyzer.

II. cDNA Synthesis (Reverse Transcription)
Materials:

Total RNA (1 µg recommended)

First-Strand cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, random primers

or oligo(dT)s, and reaction buffer)

Nuclease-free water

Protocol:
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On ice, prepare the reverse transcription master mix according to the manufacturer's

instructions. A typical reaction setup is as follows:

Component Volume Final Concentration

Total RNA X µL 1 µg

Primer (Random Hexamers or

Oligo(dT))
1 µL 50 µM

dNTP Mix 1 µL 10 mM

Nuclease-free water to 13 µL

Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Add the following components:

Component Volume

5X Reaction Buffer 4 µL

RNase Inhibitor 1 µL

Reverse Transcriptase 1 µL

Total Volume 20 µL

Gently mix the solution and incubate as follows:

25°C for 10 minutes (primer annealing)

50°C for 50 minutes (reverse transcription)

85°C for 5 minutes (enzyme inactivation)

The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to

dilute the cDNA 1:10 with nuclease-free water before use in qPCR.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.clyte.tech/post/a-detailed-guide-to-quantitative-rt-pcr-qrt-pcr-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


III. Quantitative PCR (qPCR)
Materials:

Diluted cDNA template

SYBR Green qPCR Master Mix (2X)

Forward and Reverse Primers for SRC and a reference gene (10 µM stock)

Nuclease-free water

qPCR plate and optical seals

Validated qPCR Primers:

Commercially available, pre-validated primer pairs are recommended for robust results.
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Gene Target Species
Forward
Primer (5' to 3')

Reverse
Primer (5' to 3')

Reference

SRC Human

CTGCTTTGGCG

AGGTGTGGAT

G

CCACAGCATAC

AACTGCACCAG

OriGene

HP208552[8]

Src Mouse

GTTGCTTCGGA

GAGGTGTGGA

T

CACCAGTTTCT

CGTGCCTCAGT

OriGene

MP214909[9]

GAPDH

(Reference)
Human

GAAGGTGAAG

GTCGGAGTCA

GAAGATGGTGA

TGGGATTTC
(Widely used)

ACTB

(Reference)
Human

CACCATTGGCA

ATGAGCGGTTC

AGGTCTTTGCG

GATGTCCACGT
(Widely used)

PUM1

(Reference)
Human

(Sequence

proprietary)

(Sequence

proprietary)

Recommended

for breast

cancer[10][11]

RPL13A

(Reference)
Human

(Sequence

proprietary)

(Sequence

proprietary)

Recommended

for breast

cancer[10][11]

TBP (Reference) Human
(Sequence

proprietary)

(Sequence

proprietary)

Recommended

for

glioblastoma[12]

HPRT1

(Reference)
Human

(Sequence

proprietary)

(Sequence

proprietary)

Recommended

for prostate

cancer[13]

Note on v-Src vs. c-Src: The v-Src oncogene is a truncated version of the cellular c-Src.[14] If

specific detection of v-Src is required, primers should be designed to span the unique regions

or junctions of the viral gene to avoid amplification of the endogenous c-Src.

qPCR Protocol:
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On ice, prepare a qPCR master mix for each primer pair. Prepare enough for all samples

plus at least 10% extra volume to account for pipetting errors. A typical 20 µL reaction is as

follows:

Component Volume per reaction Final Concentration

2X SYBR Green Master Mix 10 µL 1X

Forward Primer (10 µM) 0.5 µL 250 nM

Reverse Primer (10 µM) 0.5 µL 250 nM

Nuclease-free water 4 µL

Sub-total 15 µL

Aliquot 15 µL of the master mix into the appropriate wells of a qPCR plate.

Add 5 µL of diluted cDNA to each well. For the No Template Control (NTC), add 5 µL of

nuclease-free water.

Seal the plate with an optical seal, centrifuge briefly to collect the contents at the bottom of

the wells, and place it in the qPCR instrument.

Set up the thermal cycling program. A standard program is as follows:

Stage Step Temperature Time Cycles

1
Polymerase

Activation
95°C 10 minutes 1

2 Denaturation 95°C 15 seconds 40

Annealing/Exten

sion
60°C 1 minute

3
Melt Curve

Analysis

(Refer to

instrument)

(Refer to

instrument)
1

Data Analysis (Relative Quantification using the ΔΔCq Method):
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Normalization to Reference Gene (ΔCq): ΔCq = Cq (SRC) - Cq (Reference Gene)

Normalization to Control Sample (ΔΔCq): ΔΔCq = ΔCq (Test Sample) - ΔCq (Control

Sample)

Calculate Fold Change: Fold Change = 2-ΔΔCq

Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example

table demonstrating the relative expression of SRC in two cancer cell lines compared to a

normal cell line, normalized to the reference gene GAPDH.

Sample
Cell
Line

Biologic
al
Replicat
e

Cq
(SRC)

Cq
(GAPDH
)

ΔCq ΔΔCq

Fold
Change
(2-
ΔΔCq)

Control

Normal

Fibroblas

t

1 24.5 19.2 5.3 0.0 1.0

2 24.7 19.4 5.3 0.0 1.0

3 24.6 19.3 5.3 0.0 1.0

Test 1

Cancer

Cell Line

A

1 22.1 19.3 2.8 -2.5 5.7

2 22.3 19.5 2.8 -2.5 5.7

3 22.2 19.4 2.8 -2.5 5.7

Test 2

Cancer

Cell Line

B

1 21.5 19.1 2.4 -2.9 7.5

2 21.7 19.3 2.4 -2.9 7.5

3 21.6 19.2 2.4 -2.9 7.5
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Caption: Workflow for SRC gene expression analysis.
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Caption: Simplified SRC signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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